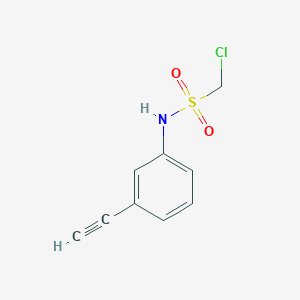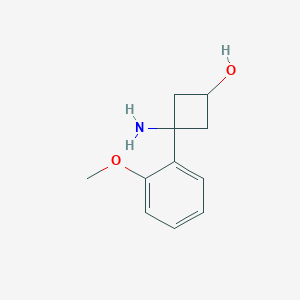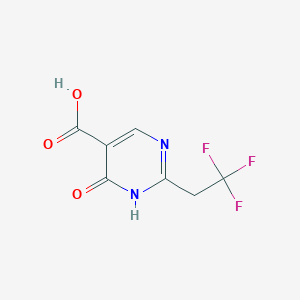![molecular formula C7H10N2OS B13159054 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoethylamine with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
化学反应分析
Types of Reactions: 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to modify the thiazole ring or the aminoethyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The aminoethyl side chain can also interact with cellular components, influencing various biological processes.
相似化合物的比较
1-[2-(2-Aminoethyl)-1,3-thiazol-5-yl]ethan-1-one: A structural isomer with similar properties but different reactivity due to the position of the aminoethyl group.
1-[2-(2-Aminoethyl)-1,3-oxazol-4-yl]ethan-1-one: An oxazole analog with oxygen replacing sulfur in the ring, leading to different chemical and biological properties.
1-[2-(2-Aminoethyl)-1,3-imidazol-4-yl]ethan-1-one:
Uniqueness: 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in research and industry.
属性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC 名称 |
1-[2-(2-aminoethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)6-4-11-7(9-6)2-3-8/h4H,2-3,8H2,1H3 |
InChI 键 |
RIPVTAKMTSIOMP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CSC(=N1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride](/img/structure/B13158976.png)
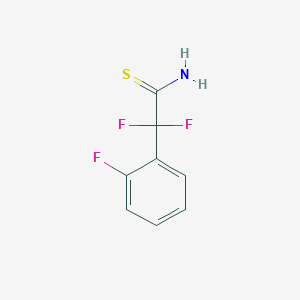

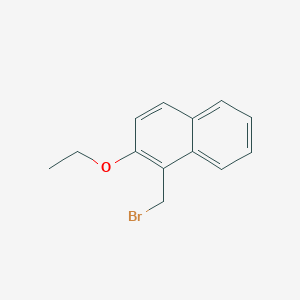

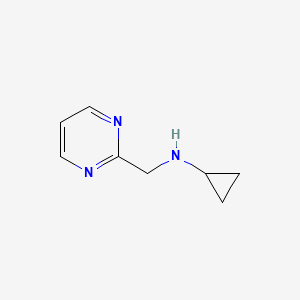

![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)

![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
